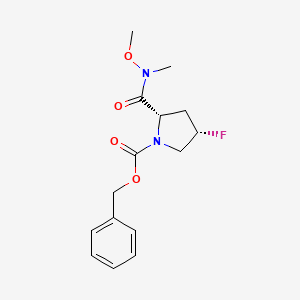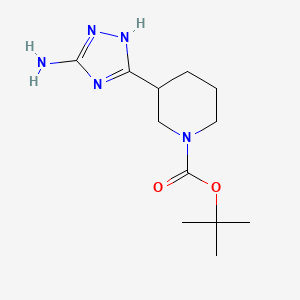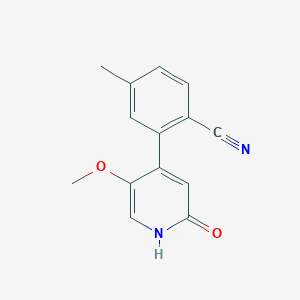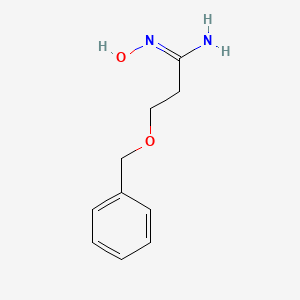
1-Chloro-1-(3-cyanophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-cyanophenyl)propan-2-one is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol It is a chlorinated derivative of phenylpropanone, characterized by the presence of a cyanophenyl group and a chlorine atom attached to the propanone backbone
Méthodes De Préparation
The synthesis of 1-Chloro-1-(3-cyanophenyl)propan-2-one typically involves the chlorination of 1-(3-cyanophenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale chlorination processes with stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
1-Chloro-1-(3-cyanophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Applications De Recherche Scientifique
1-Chloro-1-(3-cyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-cyanophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(3-cyanophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloropropan-2-one: A simpler chlorinated ketone with different reactivity and applications.
3-Cyanophenylpropan-2-one: Lacks the chlorine atom, leading to different chemical properties and reactivity.
Chloroacetone: Another chlorinated ketone with distinct uses and reactivity patterns.
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
3-(1-chloro-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)10(11)9-4-2-3-8(5-9)6-12/h2-5,10H,1H3 |
Clé InChI |
HDWXHLDSQALEQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)





![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)




![(1R,5R)-8-Benzoyl-2-(pyridin-3-yl)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylicacid](/img/structure/B14043429.png)

